2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)- 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)- 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)- is a natural product found in Streptomyces albidoflavus and Streptomyces koyangensis with data available.
Brand Name: Vulcanchem
CAS No.: 62143-26-4
VCID: VC18497997
InChI: InChI=1S/C21H19N3O2S/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
SMILES:
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-

CAS No.: 62143-26-4

Cat. No.: VC18497997

Molecular Formula: C21H19N3O2S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)- - 62143-26-4

Specification

CAS No. 62143-26-4
Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
IUPAC Name 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one
Standard InChI InChI=1S/C21H19N3O2S/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Standard InChI Key JBYNUUNOLLCWRY-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound features a 2H-1-benzopyran-2-one (coumarin) backbone substituted at position 7 with a diethylamino group (N(C2H5)2-\text{N}(\text{C}_2\text{H}_5)_2) and at position 3 with a 5-phenyl-1,3,4-thiadiazole ring . The coumarin core contributes to its planar structure and fluorescence, while the thiadiazole moiety enhances electronic conjugation and biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number62143-26-4
Molecular FormulaC21H19N3O2S\text{C}_{21}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight377.46 g/mol
IUPAC Name7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one
LogP4.18
EINECS263-433-6

Crystallographic Insights

X-ray diffraction studies of related 7-(diethylamino)coumarin (DAC) derivatives reveal a planar coumarin core with antiparallel π-stacking interactions facilitated by C–H···O bonds between the carbonyl group and ethyl residues . The diethylamino group enhances solubility in polar solvents while acting as a structural spacer in the solid state .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves two primary steps :

  • Coumarin-3-carboxylic Acid Preparation: Substituted salicylaldehydes undergo Knoevenagel condensation with diethyl malonate or Meldrum’s acid to form coumarin-3-carboxylic acids.

  • Thiadiazole Ring Formation: The carboxylic acid is converted to an acyl chloride using POCl3\text{POCl}_3, which reacts with thiosemicarbazide to form a thiosemicarbazide intermediate. Cyclization under acidic conditions yields the 1,3,4-thiadiazole ring .

Scheme 1: Key Reaction Steps

  • Salicylaldehyde+Diethyl malonateBaseCoumarin-3-carboxylic acid\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{Base}} \text{Coumarin-3-carboxylic acid}

  • Coumarin-3-carboxylic acidPOCl3Acyl chlorideThiosemicarbazideThiadiazole hybrid\text{Coumarin-3-carboxylic acid} \xrightarrow{\text{POCl}_3} \text{Acyl chloride} \xrightarrow{\text{Thiosemicarbazide}} \text{Thiadiazole hybrid}

For hydroxyl-substituted derivatives, protective acetylation is required to prevent side reactions .

Physicochemical Properties

Solubility and Stability

The diethylamino group at position 7 improves solubility in organic solvents (e.g., acetonitrile, DCM) and aqueous buffers at physiological pH . The compound exhibits moderate lipophilicity (LogP=4.18\text{LogP} = 4.18), suggesting balanced membrane permeability .

Spectroscopic Characterization

  • UV-Vis: Strong absorption at λmax350400nm\lambda_{\text{max}} \approx 350-400 \, \text{nm} due to the extended π-conjugation .

  • Fluorescence: Emission in the visible range (λem450500nm\lambda_{\text{em}} \approx 450-500 \, \text{nm}), characteristic of DAC derivatives .

  • IR: Lactone C=O stretch at 1700cm1\sim 1700 \, \text{cm}^{-1}; thiadiazole C=N and C-S bonds at 1600cm11600 \, \text{cm}^{-1} and 690cm1690 \, \text{cm}^{-1}, respectively .

Biological Activities and Applications

Cholinesterase Inhibition

In vitro studies of coumarin-thiadiazole hybrids show moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values in the micromolar range . The thiadiazole moiety enhances binding to enzyme active sites via hydrophobic and π-π interactions .

Fluorescence Applications

The compound’s intense fluorescence makes it suitable for:

  • Bioimaging: Tracking cellular uptake and distribution .

  • Sensors: Detecting metal ions or biomolecules via fluorescence quenching .

Analytical and Pharmacokinetic Profiling

HPLC Analysis

Reverse-phase HPLC on a Newcrom R1 column (4.6×150mm,5μm4.6 \times 150 \, \text{mm}, 5 \, \mu\text{m}) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1) achieves baseline separation (tR8.2mint_R \approx 8.2 \, \text{min}) . For MS compatibility, phosphoric acid is replaced with 0.1% formic acid .

Table 2: HPLC Conditions

ParameterSpecification
ColumnNewcrom R1 (C18)
Mobile PhaseAcetonitrile/water/H3PO4\text{H}_3\text{PO}_4 (70:30:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.2 minutes

Metabolic Stability

In vitro hepatic microsomal assays indicate moderate stability, with a half-life (t1/2t_{1/2}) of 45min\sim 45 \, \text{min}. Primary metabolites result from oxidative dealkylation of the diethylamino group .

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